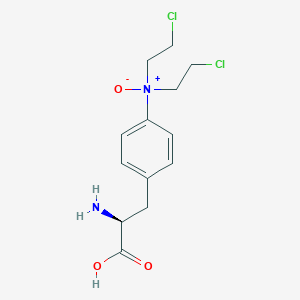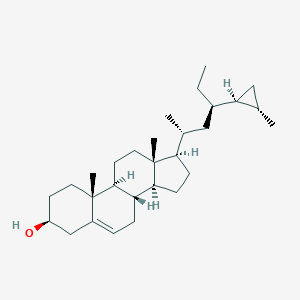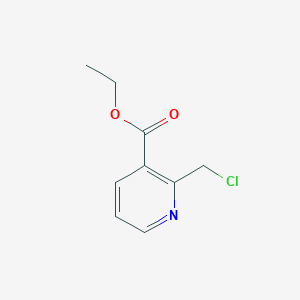![molecular formula C16H15F3O8 B044170 4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 117153-55-6](/img/structure/B44170.png)
4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chroman-4-one derivatives and related compounds often involves regioselective nucleophilic trifluoromethylation and various condensation reactions. For instance, reactions of polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes result in bis(polyfluoroalkyl)chroman-4-ones through a highly regioselective and efficient process (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been extensively studied, revealing detailed insights into their conformation and electronic properties. A study utilizing DFT methods analyzed the conformers of quercetin 3-D-galactoside, a structurally related compound, providing valuable data on HOMO-LUMO energy gaps and UV spectra (Aydın & Özpozan, 2020).
Chemical Reactions and Properties
Chemical reactions involving the trifluoromethyl group and its interaction with other molecular fragments have been explored, illustrating the compound's reactivity and potential for further functionalization. For example, electrochemical methods have facilitated the synthesis of novel dihydropyridine derivatives, showcasing the trifluoromethyl group's versatility in synthetic chemistry (Goodarzi & Mirza, 2020).
Applications De Recherche Scientifique
Molecular and Conformational Analysis
The compound has been a subject of detailed conformational and molecular analysis. Aydın and Özpozan (2020) conducted a theoretical study of quercetin 3-D-galactoside (a closely related compound), analyzing the potential energy surfaces, conformers, and intramolecular hydrogen bonds through DFT methods, HOMO–LUMO energy gaps, and vibrational spectroscopic study. This research sheds light on the molecule's stability and spectral properties, which are crucial for understanding its behavior in various applications (Aydın & Özpozan, 2020).
Solubility and Interaction with Solvents
The compound's solubility and interaction with solvents have been studied, providing insights into its applications in solution-based processes. Gong et al. (2012) explored the solubility of similar saccharides in ethanol–water solutions, indicating how solvent composition affects the solubility of these molecules. Understanding the solubility behavior is pivotal in pharmaceutical and chemical engineering processes (Gong et al., 2012).
Biotechnological Applications
The compound and its derivatives have potential biotechnological applications. For instance, López-Orenes et al. (2022) investigated how microwave irradiation affects the production of phenolic compounds in Drosera rotundifolia in vitro plantlets. The study revealed that microwave treatment can act as an inducer for the production of phenylpropanoid compounds, demonstrating the compound's potential role in biotechnological applications (López-Orenes et al., 2022).
Synthesis and Chemical Transformations
Understanding the synthesis pathways and chemical transformations of this compound is crucial for its application in medicinal chemistry and material science. Sosnovskikh et al. (2003) presented methods for regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones, leading to the synthesis of fluorinated analogs of natural compounds. Such methodologies are foundational for developing new pharmaceuticals or materials with tailored properties (Sosnovskikh et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12+,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZJYRMHQCZVKG-BGNCJLHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)umbelliferyl-beta-d-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



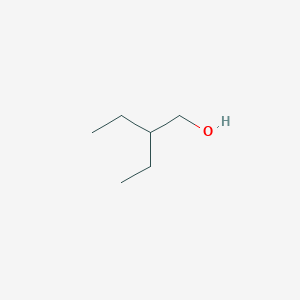
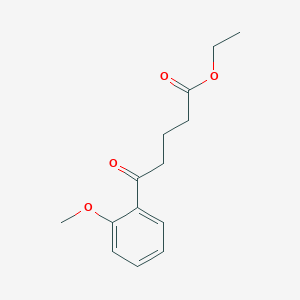
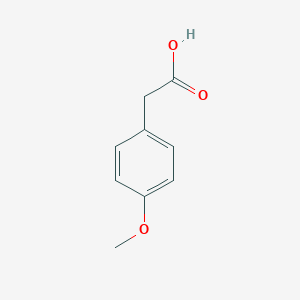
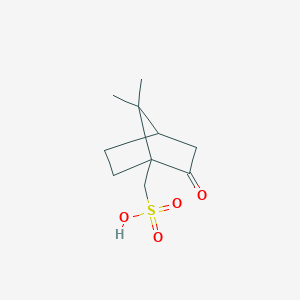
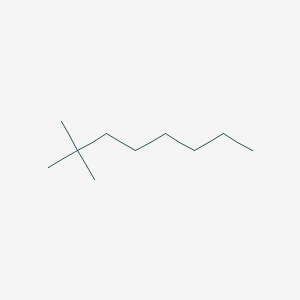
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
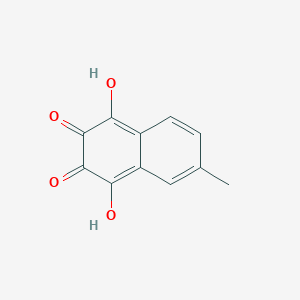
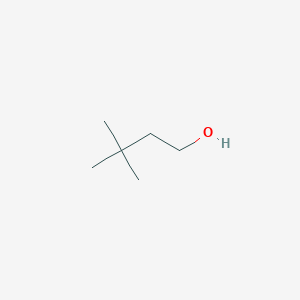
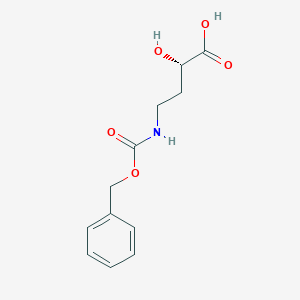
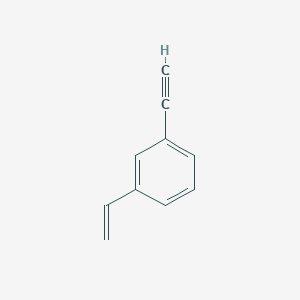
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
